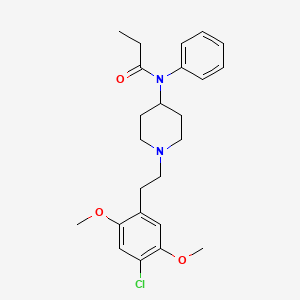

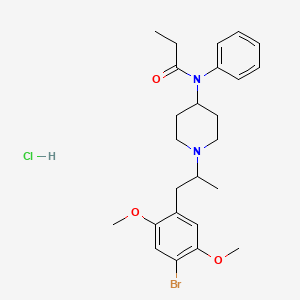

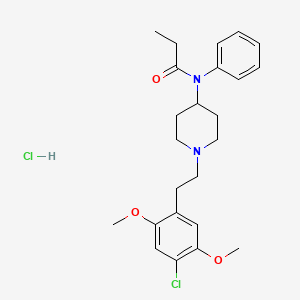

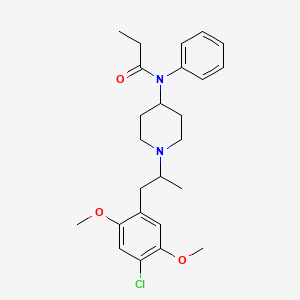

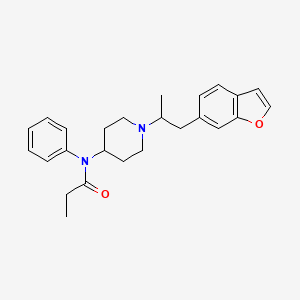

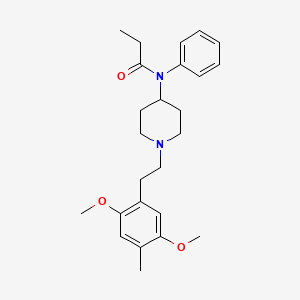

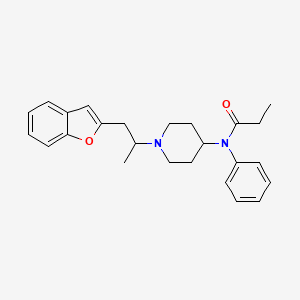

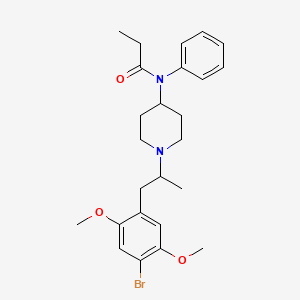

N-(1-(1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

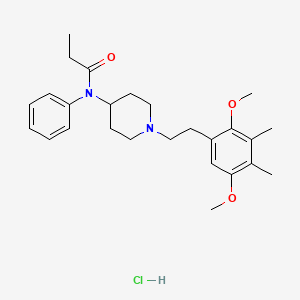

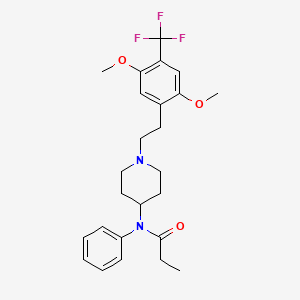

N-(DOC) Fentanyl (hydrochloride): N-(4-chloro-2,5-dimethoxyphenyl)propan-2-ylpiperidin-4-yl-N-phenylpropionamide monohydrochloride , is a synthetic opioid analgesic. It is structurally similar to fentanyl, a potent opioid used for pain management. This compound is categorized as a phenethylamine and is regulated as a Schedule I substance in the United States due to its high potential for abuse and lack of accepted medical use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(DOC) Fentanyl (hydrochloride) involves multiple steps, starting from the appropriate phenethylamine precursor. The general synthetic route includes:

Nitration and Reduction: The initial step involves nitration of a suitable aromatic compound followed by reduction to form the corresponding amine.

Alkylation: The amine is then alkylated using a halogenated alkane to introduce the desired side chain.

Acylation: The alkylated amine undergoes acylation with propionyl chloride to form the final product.

Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of N-(DOC) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(DOC) Fentanyl (hydrochloride) can undergo oxidation reactions, typically involving the aromatic ring or the side chain.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: N-(DOC) Fentanyl (hydrochloride) is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs in forensic and toxicological studies.

Biology: In biological research, this compound is studied for its interaction with opioid receptors, providing insights into the structure-activity relationships of opioid analgesics.

Medicine: Although not used clinically, N-(DOC) Fentanyl (hydrochloride) is valuable in preclinical studies to understand the pharmacodynamics and pharmacokinetics of fentanyl analogs.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new opioid analgesics and in the calibration of analytical instruments.

Mecanismo De Acción

N-(DOC) Fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the G-protein-coupled receptors, which activate intracellular signaling pathways that modulate pain perception and response.

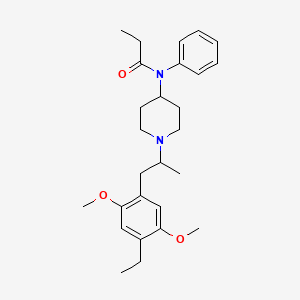

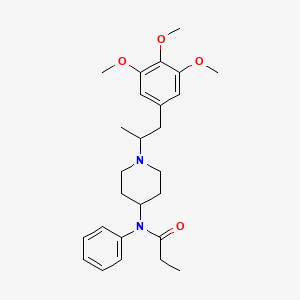

Comparación Con Compuestos Similares

Similar Compounds:

Fentanyl: The parent compound, widely used in clinical settings for pain management.

Carfentanil: A more potent analog used in veterinary medicine.

Alfentanil: A shorter-acting analog used in anesthesia.

Uniqueness: N-(DOC) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which may alter its binding affinity and potency compared to other fentanyl analogs. The presence of the 4-chloro-2,5-dimethoxyphenyl group distinguishes it from other analogs, potentially affecting its pharmacological profile.

If you have any more questions or need further details, feel free to ask!

Propiedades

Fórmula molecular |

C25H33ClN2O3 |

|---|---|

Peso molecular |

445.0 g/mol |

Nombre IUPAC |

N-[1-[1-(4-chloro-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C25H33ClN2O3/c1-5-25(29)28(20-9-7-6-8-10-20)21-11-13-27(14-12-21)18(2)15-19-16-24(31-4)22(26)17-23(19)30-3/h6-10,16-18,21H,5,11-15H2,1-4H3 |

Clave InChI |

MYUPALHKQYRWHK-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)

![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)